2-Bromo-6-(trifluoromethoxy)benzonitrile
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Overview
Description
Scientific Research Applications
2-Bromo-6-(trifluoromethoxy)benzonitrile has several scientific research applications, including:
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-6-(trifluoromethoxy)benzonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Given its chemical structure, it is likely that it interacts with its targets via covalent bonding, potentially leading to changes in the function of these targets .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound, influencing its efficacy and safety profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethoxy)benzonitrile typically involves the bromination of 6-(trifluoromethoxy)benzonitrile . The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity . The compound is typically produced in batch reactors, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-6-(trifluoromethoxy)benzonitrile .
Comparison with Similar Compounds
2-Bromo-6-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:
2-Fluoro-6-(trifluoromethoxy)benzonitrile: This compound has a fluorine atom instead of a bromine atom, which can lead to different reactivity and applications.
4-Bromo-2-(trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
2-bromo-6-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJQBUQGBXAPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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